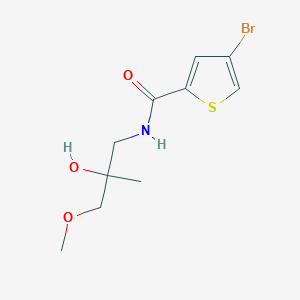
4-bromo-N-(2-hydroxy-3-méthoxy-2-méthylpropyl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide" is a chemical entity that can be associated with the family of thiophene derivatives. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine and carboxamide functionalities suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, involving successive direct lithiations and a bromination reaction, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar strategies, potentially with modifications to introduce the specific hydroxy, methoxy, and methylpropyl groups.
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, the general structure of thiophene derivatives can be deduced. The thiophene ring provides a stable aromatic system, and the substituents such as bromo, hydroxy, methoxy, and carboxamide groups can influence the electronic properties of the molecule. These groups can also affect the molecule's ability to participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions.
Chemical Reactions Analysis
Thiophene derivatives are versatile in chemical reactions. The bromine atom in the compound suggests that it could be used in further functionalization reactions, such as Suzuki coupling or Stille coupling, to introduce various other groups. The carboxamide functionality could be involved in derivatization reactions, as seen with carboxylic acids reacting with reagents like 4'-bromophenacyl triflate to form ester derivatives . The hydroxy and methoxy groups could also participate in reactions, potentially acting as leaving groups or being involved in the formation of ethers or esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The presence of a bromine atom typically increases the molecular weight and may influence the boiling and melting points. The hydroxy and methoxy groups could contribute to the solubility of the compound in polar solvents. The carboxamide group is likely to increase the compound's hydrogen bonding capability, potentially affecting its boiling point, solubility, and crystallinity.
Applications De Recherche Scientifique
- Application: Le 4-bromo-N-(2-hydroxy-3-méthoxy-2-méthylpropyl)thiophène-2-carboxamide peut servir de précurseur pour les dérivés de l'indole. Les chercheurs peuvent l'utiliser pour synthétiser de nouveaux alcaloïdes contenant de l'indole, qui peuvent avoir un potentiel thérapeutique .
- Application: Effectuer des études FTIR et Raman pour déterminer la structure chimique et les groupes fonctionnels du this compound .
- Application: Utiliser l'analyse ELF et LOL pour comprendre les schémas de liaison covalente au sein de ce composé .
Synthèse des dérivés de l'indole
Caractérisation spectroscopique
Analyse des liaisons
Catalyse aux métaux de transition
Propriétés
IUPAC Name |
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIIPFAZCYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
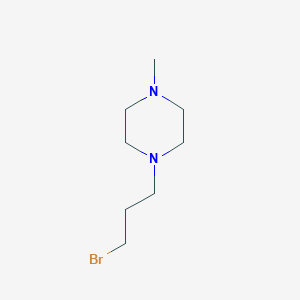
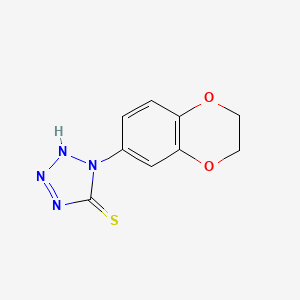
![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)
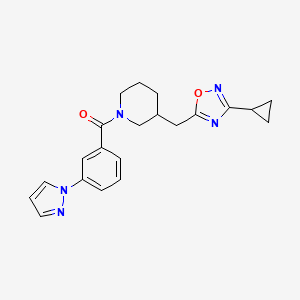
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

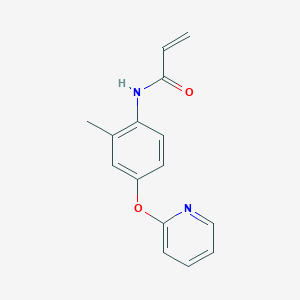
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)
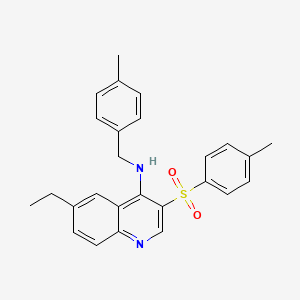
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)